molecular formula C16H21NO3 B1210236 (S)-(+)-rolipram CAS No. 85416-73-5

(S)-(+)-rolipram

Cat. No.: B1210236
CAS No.: 85416-73-5
M. Wt: 275.34 g/mol
InChI Key: HJORMJIFDVBMOB-GFCCVEGCSA-N
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Description

(S)-(+)-Rolipram is a chiral compound known for its role as a selective inhibitor of type 4 cyclic nucleotide phosphodiesterases (PDE4). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of depression and inflammation .

Biochemical Analysis

Biochemical Properties

(S)-(+)-Rolipram plays a crucial role in biochemical reactions by inhibiting PDE4, an enzyme responsible for the hydrolysis of cAMP. By preventing the breakdown of cAMP, this compound increases its intracellular levels, leading to enhanced signaling through cAMP-dependent pathways. This compound interacts with various biomolecules, including enzymes like PDE4B and PDE4D, and proteins involved in cAMP signaling. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of PDE4, blocking its enzymatic activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neurons, it enhances synaptic plasticity and neurotransmitter release by increasing cAMP levels. This modulation of cAMP signaling pathways influences gene expression and cellular metabolism, promoting neuroprotection and anti-inflammatory effects. In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of PDE4, leading to the inhibition of cAMP hydrolysis. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). Activated PKA phosphorylates various target proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Additionally, this compound’s inhibition of PDE4 affects other signaling molecules, such as Epac (exchange protein directly activated by cAMP), further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits potent inhibition of PDE4, leading to a rapid increase in cAMP levels. Prolonged exposure to this compound can result in the development of tolerance, where the cellular response to the compound diminishes. This temporal effect is attributed to the adaptive mechanisms of cells, including the upregulation of PDE4 expression and changes in receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antidepressant and anti-inflammatory effects without significant adverse effects. At higher doses, this compound can induce side effects such as nausea, vomiting, and gastrointestinal disturbances. These adverse effects are likely due to the excessive accumulation of cAMP, leading to overstimulation of cAMP-dependent pathways .

Metabolic Pathways

This compound is involved in metabolic pathways related to cAMP signaling. It interacts with enzymes such as PDE4, which hydrolyzes cAMP into AMP. By inhibiting PDE4, this compound increases cAMP levels, thereby influencing metabolic flux and the levels of metabolites involved in cAMP-dependent processes. This modulation of metabolic pathways contributes to the compound’s therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This accumulation enhances its therapeutic efficacy in neurological disorders .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it exerts its inhibitory effects on PDE4. The compound’s activity is influenced by its localization, as it needs to be in proximity to PDE4 to effectively inhibit its activity. Additionally, this compound may undergo post-translational modifications that affect its targeting to specific cellular compartments, further modulating its function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-rolipram typically involves the resolution of racemic rolipram or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions often include the use of solvents like dichloromethane and reagents such as lithium diisopropylamide (LDA) for deprotonation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques or enantioselective synthesis. The process is optimized to ensure high yield and purity, often employing advanced chromatographic techniques for separation and purification.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Rolipram undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Scientific Research Applications

(S)-(+)-Rolipram has a wide range of scientific research applications:

Comparison with Similar Compounds

    Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties.

    Roflumilast: A PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

    Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis.

Uniqueness: (S)-(+)-Rolipram is unique due to its specific enantiomeric form, which provides distinct pharmacological properties compared to its racemic mixture and other PDE4 inhibitors. Its selectivity for PDE4 and its potential therapeutic applications in neuropsychiatric and inflammatory disorders make it a compound of significant interest in scientific research .

Properties

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234634
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85416-73-5
Record name (+)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Rolipram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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